EED Displacement Potency in TR-FRET Assay vs. Close AbbVie Pyrrolidine Analog
In a head-to-head comparable (identical assay format) LanthaScreen TR-FRET displacement assay measuring inhibition of an Oregon-green probe binding to GST-tagged EED, N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide (BDBM50231839 / CHEMBL4094876) achieved an IC50 of 140 nM, whereas the closely related AbbVie analog BDBM50231846 (CHEMBL4082932, differing in substitution on the pyrrolidine ring) exhibited an IC50 of 180 nM under the same conditions [1] [2]. This represents a ~1.3-fold improvement in target displacement potency.
| Evidence Dimension | EED displacement IC50 (LanthaScreen TR-FRET assay) |
|---|---|
| Target Compound Data | IC50 = 140 nM (BDBM50231839 / CHEMBL4094876) |
| Comparator Or Baseline | BDBM50231846 (CHEMBL4082932) IC50 = 180 nM |
| Quantified Difference | 1.3-fold more potent (140 vs. 180 nM) |
| Conditions | Inhibition of pyrrolidine inhibitor-based Oregon-green probe binding to GST-tagged EED (unknown origin) after 1 hr by LanthaScreen TR-FRET assay |
Why This Matters
A lower IC50 in a validated biochemical displacement assay directly translates to higher fractional target occupancy at a given concentration, enabling lower compound usage in cellular studies and potentially reducing off-target liabilities in screening cascades.
- [1] BindingDB Entry BDBM50231839 (CHEMBL4094876). IC50: 140 nM (LanthaScreen TR-FRET). Assay ID: ChEMBL_1645615. View Source
- [2] BindingDB Entry BDBM50231846 (CHEMBL4082932). IC50: 180 nM (LanthaScreen TR-FRET). Assay ID: ChEMBL_1645615. View Source
